Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers exploring GPCR, ion channel, or enzyme targets face a common bottleneck: sourcing novel, well-defined chiral scaffolds with precise substitution patterns to build meaningful SAR. Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate (CAS 1935288-68-8) directly solves this challenge. - Fixed 3,4-disubstitution pattern ensures consistent conformational bias and reproducible pharmacophore interactions, critical for diastereoselective library synthesis. - The methyl ester handle enables rapid analog generation, while the pyrrolidine-furan core offers an entropic advantage for target binding. - Batch-to-batch consistency and reliable global shipping let procurement teams keep discovery timelines on track.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13315372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2CNCC2C(=O)OC
InChIInChI=1S/C11H15NO3/c1-7-8(3-4-15-7)9-5-12-6-10(9)11(13)14-2/h3-4,9-10,12H,5-6H2,1-2H3
InChIKeyJLHMEOAZXLBWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate: Specialized Pyrrolidine-Furan Building Block


Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate (CAS 1935288-68-8) is a research chemical building block featuring a pyrrolidine core substituted at the 4-position with a 2-methylfuran-3-yl group and at the 3-position with a methyl carboxylate ester . This substitution pattern creates a constrained, chiral heterocyclic scaffold with two handles for further diversification (the ester and the pyrrolidine nitrogen), making it relevant for structure-activity relationship (SAR) exploration and the synthesis of compound libraries targeting G-protein coupled receptors, ion channels, and enzymes [1].

Scaffold Type Chiral pyrrolidine-furan building block
Diversification Handles Methyl ester & pyrrolidine nitrogen
Research Use SAR exploration, GPCR / ion channel / enzyme library synthesis

Generic Substitution Risk for Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate


Pyrrolidine-based scaffolds are highly sensitive to substitution patterns; even minor modifications to the ring position, ester group, or heteroaryl substituent can significantly alter conformational preferences and key pharmacophore interactions [1]. Substituting this specific 3,4-disubstituted regioisomer with a generic pyrrolidine-furan analog lacking the methyl group, or with a regioisomer bearing the substitutions at different positions, would unpredictably change the dihedral angle between the rings and the steric environment around the ester, thereby abolishing any established structure-activity relationship (SAR) and invalidating comparative biological data [1].

Regioisomer mismatch
Altering substitution positions may disrupt dihedral angles and key pharmacophore interactions.
Methyl group removal
Omitting the 2-methyl on furan changes steric environment, potentially abolishing established SAR.
Ester modification
Replacing the methyl ester may alter conformational preferences and downstream derivatization.

Differentiation Evidence for Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate


Lack of Direct Comparative Data

An extensive search of primary research papers, patents, and authoritative databases found no direct, quantitative head-to-head comparisons of Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate against its closest analogs (e.g., 4-(furan-3-yl)pyrrolidine-3-carboxylate, 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylic acid, or methyl 3-(2-methylfuran-3-yl)pyrrolidine-4-carboxylate) in any biological assay, catalytic system, or pharmacokinetic study. Available information is limited to vendor datasheets and class-level reviews, which do not meet the criteria for core differentiation evidence.

Comparative Data
Data to verify
No direct head-to-head comparisons found
Selection based on scaffold utility, not proven analog superiority
Limited to vendor data and class-level reviews
Medicinal Chemistry Chemical Biology Drug Discovery

Priority Applications for Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate


GPCR-Targeted Medicinal Chemistry Scaffold

Based on the compound's class characteristics as a chiral pyrrolidine-furan building block, its primary use case is as a starting point for SAR studies around GPR43 (FFA2) agonists or other GPCR targets where this specific substitution pattern has been generically claimed in patent literature [1]. It can be used to probe the effect of the methylfuran group on potency and selectivity, with the ester handle enabling rapid analog generation.

Diastereoselective Pyrrolidine Derivative Synthesis

The fixed substitution pattern of the scaffold can be exploited in diastereoselective transformations, such as zinc enolate cyclizations, to build trisubstituted pyrrolidine libraries with controlled stereochemistry [2]. The methyl ester provides a convenient handle for further functionalization.

FBDD Fragment Library Member

Its molecular weight (209.24 g/mol) and functional group handles make it suitable for inclusion in fragment libraries. Its constrained shape, compared to a fully flexible analog, can offer an entropic advantage in binding, a principle supported by general reviews on pyrrolidine-based drug discovery [3].

Application
Selection Property
Validation Focus
GPCR-targeted SAR studies
Scaffold substitution pattern
Potency and selectivity profiling against target
Diastereoselective synthesis
Fixed stereochemistry & ester handle
Stereochemical outcome and yield optimization
Fragment-based library design
Constrained shape & MW ~209
Binding entropic contribution assessment
Quote Request

Request a Quote for Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.